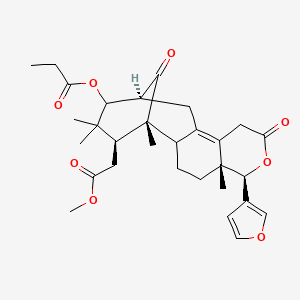
Khayasin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Khayasin C is a naturally occurring limonoid, a class of tetranortriterpenoids, derived from the seeds of the mangrove species Xylocarpus moluccensis. This compound is part of the mexicanolide group of limonoids, known for their complex molecular structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Khayasin C involves multiple steps, starting from simpler organic molecules. The enantioselective total synthesis of this compound has been achieved through a series of reactions including aldol condensations, cyclizations, and oxidations. Key steps often involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, particularly the seeds of Xylocarpus moluccensis .
Chemical Reactions Analysis
Types of Reactions
Khayasin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Scientific Research Applications
Khayasin C has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential insecticidal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Explored for its use in developing natural insecticides and other bioactive products.
Mechanism of Action
The mechanism of action of Khayasin C involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to its insecticidal activity. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Khayasin C is unique among limonoids due to its specific molecular structure and biological activities. Similar compounds include:
Proceranolide: Another mexicanolide with similar insecticidal properties.
Mexicanolide: Known for its complex structure and biological activities.
Angolensic Acid Methyl Ester: Exhibits similar biological activities but differs in its molecular structure.
This compound stands out due to its potent insecticidal activity and its potential therapeutic applications, making it a compound of significant interest in various fields of research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C30H38O8 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-22(31)37-27-18-12-17-19(30(5,25(18)34)21(28(27,2)3)14-23(32)35-6)8-10-29(4)20(17)13-24(33)38-26(29)16-9-11-36-15-16/h9,11,15,18-19,21,26-27H,7-8,10,12-14H2,1-6H3/t18-,19?,21+,26+,27?,29-,30-/m1/s1 |
InChI Key |
SXDJQLIGPRXBTP-FWRVHKANSA-N |
Isomeric SMILES |
CCC(=O)OC1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Canonical SMILES |
CCC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















